molecular formula C10H13BrFN B597718 N-Propyl 2-bromo-6-fluorobenzylamine CAS No. 1355248-10-0

N-Propyl 2-bromo-6-fluorobenzylamine

Cat. No.: B597718
CAS No.: 1355248-10-0
M. Wt: 246.123
InChI Key: FQCCVTXTBPNYAM-UHFFFAOYSA-N
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Description

N-Propyl 2-bromo-6-fluorobenzylamine is a chemical compound that belongs to the class of substituted benzylamines. It is known for its potential therapeutic effects, particularly as a potent inhibitor of the serotonin transporter (SERT). The compound has a molecular formula of C10H13BrFN and a molecular weight of 246.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl 2-bromo-6-fluorobenzylamine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Propyl 2-bromo-6-fluorobenzylamine undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted benzylamines, N-oxides, and reduced amines, depending on the specific reaction and conditions used .

Scientific Research Applications

N-Propyl 2-bromo-6-fluorobenzylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly its inhibition of the serotonin transporter.

    Medicine: Research is ongoing to explore its potential therapeutic effects in treating neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Propyl 2-bromo-6-fluorobenzylamine involves its interaction with the serotonin transporter (SERT). By inhibiting SERT, the compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This action can modulate mood and has potential therapeutic effects in treating conditions like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluorobenzylamine: Lacks the propyl group, making it less lipophilic and potentially less effective as a SERT inhibitor.

    N-Methyl 2-bromo-6-fluorobenzylamine: Contains a methyl group instead of a propyl group, which may alter its pharmacokinetic properties.

    N-Propyl 2-chloro-6-fluorobenzylamine: Substitutes chlorine for bromine, which can affect its reactivity and interaction with biological targets.

Uniqueness

N-Propyl 2-bromo-6-fluorobenzylamine is unique due to its specific substitution pattern, which combines the lipophilic propyl group with the electron-withdrawing bromine and fluorine atoms. This combination enhances its ability to interact with the serotonin transporter and potentially increases its therapeutic efficacy .

Properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCCVTXTBPNYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742812
Record name N-[(2-Bromo-6-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-10-0
Record name Benzenemethanamine, 2-bromo-6-fluoro-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromo-6-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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